![molecular formula C14H14N4O5 B4015099 3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone](/img/structure/B4015099.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone
Description
Quinazolinone derivatives, including "3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone," are a class of compounds known for their diverse biological activities. The synthesis and study of these compounds are of significant interest due to their potential pharmacological applications and their role in advancing the understanding of heterocyclic chemistry (Xu Li-feng, 2011).
Synthesis Analysis
The synthesis of quinazolinone derivatives involves multiple steps, starting from basic heterocyclic frameworks to more complex structures. A common method involves the reaction of 2-amino-4-chlorobenzamide with various reagents to produce the target quinazolinone derivatives. For instance, the reaction with morpholine is a critical step in synthesizing the specific "3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone" (Xu Li-feng, 2011).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of nitrogen atoms within the heterocyclic ring, which significantly influences their chemical properties and reactivity. Detailed molecular structure analysis is performed through spectroscopic methods such as NMR and IR, providing insights into the arrangement of atoms and the configuration of the compound (Lihong Yao et al., 2022).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization. These reactions are essential for modifying the quinazolinone core and introducing different functional groups that affect the compound's biological activity. The presence of a nitro group and a morpholinyl moiety in "3-[2-(4-morpholinyl)-2-oxoethyl]-6-nitro-4(3H)-quinazolinone" is crucial for its chemical behavior and potential biological applications (K. Ozaki et al., 1980).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications and for understanding its behavior under different conditions. Analyzing the physical properties requires a combination of experimental and computational methods (Janez Mravljak et al., 2021).
Chemical Properties Analysis
The chemical properties of quinazolinones, including reactivity, potential for bioactivity, and interaction with biological targets, are of significant interest. Studies on quinazolinone derivatives have shown a range of activities, including antimicrobial, antifungal, and anticancer properties. The specific functional groups and substitutions on the quinazolinone core play a vital role in determining these properties and their potential therapeutic applications (F. Hassanzadeh et al., 2019).
Future Directions
properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-6-nitroquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c19-13(16-3-5-23-6-4-16)8-17-9-15-12-2-1-10(18(21)22)7-11(12)14(17)20/h1-2,7,9H,3-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPVUHDXFDQXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholin-4-yl-2-oxo-ethyl)-6-nitro-3H-quinazolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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